
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Descripción general
Descripción
3-(Cyclopentyloxy)-4-methoxybenzaldehyde: is an organic compound with the molecular formula C13H16O3. It is a benzaldehyde derivative, characterized by the presence of a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Alkylation: The 4-methoxybenzaldehyde undergoes alkylation with cyclopentanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(Cyclopentyloxy)-4-methoxybenzoic acid.
Reduction: 3-(Cyclopentyloxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Synthesis and Preparation
The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde typically involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with cyclopentyl bromide, using solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of carbonate bases like potassium carbonate. This method not only provides a straightforward route to the compound but also emphasizes environmentally friendly practices by minimizing the need for extensive purification processes .
Anti-inflammatory Properties
One of the primary applications of this compound is in the development of anti-inflammatory agents. It serves as a key intermediate in synthesizing compounds that inhibit phosphodiesterase type 4 (PDE4), which is implicated in various inflammatory conditions such as asthma, psoriasis, and Crohn's disease. The inhibition of PDE4 leads to reduced levels of pro-inflammatory cytokines, making these compounds potential therapeutic agents for treating chronic inflammatory diseases .
Central Nervous System Disorders
Research has indicated that derivatives of this compound may also be useful in addressing central nervous system disorders, including depression and neurogenic inflammation. The ability to modulate neurotransmitter levels through PDE4 inhibition suggests that these compounds could play a significant role in developing antidepressants or neuroprotective agents .
Chemical Reactions and Derivatives
This compound can participate in various chemical reactions, enhancing its utility in organic synthesis:
- Wittig Olefination : This reaction can be employed to create alkenes from aldehydes, expanding the structural diversity of synthesized compounds.
- Reactions with Organometallic Reagents : It can react with Grignard reagents or lithium reagents, facilitating the formation of alcohols or other functional groups.
- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, allowing for further functionalization .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds derived from this compound:
- A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor activity, showcasing its versatility beyond anti-inflammatory applications .
- Another investigation focused on the structure-activity relationships of PDE4 inhibitors derived from this compound, revealing insights into their pharmacological profiles and potential therapeutic uses .
Summary Table of Applications
Application Area | Description |
---|---|
Anti-inflammatory Agents | Key intermediate for PDE4 inhibitors targeting asthma and psoriasis |
CNS Disorders | Potential treatment for depression and neurogenic inflammation |
Organic Synthesis | Versatile reagent for various chemical reactions (Wittig olefination, etc.) |
Antitumor Activity | Derivatives show promise in cancer treatment |
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The cyclopentyloxy and methoxy groups can influence the reactivity and selectivity of the compound in various transformations.
Molecular Targets and Pathways: In biological systems, aldehyde-containing compounds can interact with proteins and enzymes, potentially leading to the formation of covalent adducts. The specific molecular targets and pathways involved would depend on the context of the research or application.
Comparación Con Compuestos Similares
3-(Cyclopentyloxy)-4-methoxyphenylmethanol: This compound is similar in structure but has a hydroxyl group instead of an aldehyde group.
3-(Cyclopentyloxy)-4-methoxybenzoic acid: This compound is the oxidized form of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.
3-(Cyclopentyloxy)-4-methoxyphenylacetic acid: This compound has an acetic acid group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of both cyclopentyloxy and methoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Actividad Biológica
3-(Cyclopentyloxy)-4-methoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities, including antitumor properties and selective inhibition of phosphodiesterase 4 (PDE4). This article delves into its biological activity, synthesis, and the implications of its use in therapeutic applications.
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- Structure : The compound features a benzaldehyde moiety with cyclopentyloxy and methoxy substituents, which contribute to its unique biological properties.
Antitumor Properties
This compound has been studied for its antitumor activity. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 5.13 to 17.95 μM. This activity is comparable to established chemotherapeutic agents such as doxorubicin and afatinib .
Inhibition of Phosphodiesterase 4 (PDE4)
The compound acts as a selective inhibitor of PDE4D, an enzyme implicated in several pathophysiological processes, including inflammation and cancer cell proliferation. Molecular docking studies have shown that this compound effectively binds to the active site of PDE4D, suggesting its potential as a therapeutic agent in treating inflammatory diseases and certain cancers .
While the exact mechanism of action remains to be fully elucidated, the compound's ability to inhibit PDE4 leads to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP levels can modulate various signaling pathways associated with cell growth and inflammation, thereby exerting antitumor effects .
Comparative Activity
The following table summarizes the biological activities of this compound compared to other known inhibitors:
Compound | IC50 (μM) | Target Enzyme | Activity Type |
---|---|---|---|
This compound | 5.62 | PDE4B | Inhibitor |
Celecoxib | 0.68 | COX-2 | Inhibitor |
Doxorubicin | N/A | Antitumor | Chemotherapy Agent |
Afatinib | N/A | Antitumor | Chemotherapy Agent |
Study on Antitumor Activity
In a recent study evaluating the antitumor effects of various derivatives of this compound, compounds were tested against several cancer cell lines. The most potent derivatives demonstrated IC50 values significantly lower than those of standard treatments, indicating their potential as effective antitumor agents .
PDE4 Inhibition in Neurological Models
Research has also explored the effects of PDE4 inhibition by this compound in neurological models. The compound was shown to enhance cAMP signaling in mouse hippocampal cells, leading to increased phosphorylation of CREB (cAMP response element-binding protein), which is crucial for neuronal survival and function .
Q & A
Basic Question: What are the established synthetic routes for 3-(cyclopentyloxy)-4-methoxybenzaldehyde, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the preparation of PDE4D inhibitors, it is derived from 4-methoxy-3-hydroxybenzaldehyde through cyclopentyloxy group introduction using cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Intermediates are characterized via:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy at C4, cyclopentyloxy at C3).
- FTIR : To verify aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
- HRMS : For molecular weight validation (e.g., [M+H]+ calculated for C₁₃H₁₆O₃: 220.1099) .
Advanced Question: How can continuous flow systems optimize multi-step synthesis involving this compound?
Methodological Answer:
Continuous flow systems enable telescoped synthesis by integrating heterogeneous catalysts and minimizing intermediate isolation. For example, this compound can be converted to rolipram derivatives via:
Aldol Condensation : Using immobilized base catalysts (e.g., Amberlyst A21) in ethanol.
Reductive Amination : Employing packed-bed reactors with Pd/C or Ru-based catalysts under H₂ flow.
Chiral Resolution : Using immobilized lipases (e.g., Candida antarctica) for enantioselective esterification .
Key advantages include improved reproducibility (≥95% yield), reduced reaction times (from days to hours), and scalability for GABA derivative synthesis .
Basic Question: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : 1H NMR reveals aromatic protons (δ 7.2–7.8 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopentyloxy multiplet (δ ~4.8 ppm). 13C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between aromatic and cyclopentyl groups) .
- FTIR-ATR : Differentiates aldehyde stretches from potential oxidation byproducts (e.g., carboxylic acids at ~2500–3000 cm⁻¹) .
Advanced Question: How do structural modifications of this compound influence PDE4D inhibitory activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Cyclopentyloxy Group : Enhances binding to PDE4D’s hydrophobic pocket. Replacement with smaller groups (e.g., methoxy) reduces potency by 10-fold .
- Aldehyde Position : Oxidation to carboxylic acid (e.g., cilomilast) improves selectivity for PDE4D over PDE4B by altering hydrogen-bonding interactions .
- Methoxy Substitution : Shifting the methoxy group from C4 to C5 decreases IC₅₀ values due to steric clashes in the active site .
Experimental Design : - Molecular Docking : Use software like AutoDock Vina to predict binding modes.
- In Vitro Assays : Measure cAMP hydrolysis inhibition in recombinant PDE4D isoforms .
Basic Question: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Cis/Trans Isomerism : Chromatographic separation (e.g., silica gel with hexane/EtOAc) resolves isomers. Flash chromatography achieves >90% purity .
- Byproduct Removal : Aldol condensation byproducts are removed via recrystallization (e.g., ethanol/water mixtures) .
- Metal Contamination : Chelating resins (e.g., Chelex 100) remove residual catalysts post-reduction .
Advanced Question: How can computational modeling guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with PDE4D inhibition using multivariate regression .
- MD Simulations : Analyze PDE4D-ligand complex stability over 100 ns trajectories (e.g., GROMACS) to identify critical binding residues .
- Free Energy Calculations : Use MM-PBSA to predict ΔG binding for derivatives, prioritizing synthesis of compounds with ΔG < −40 kcal/mol .
Basic Question: What are the documented biological activities of this compound?
Methodological Answer:
- PDE4D Inhibition : IC₅₀ values range from 0.5–5 µM, with selectivity over PDE4B (>20-fold) .
- Neuroprotection : In murine models, derivatives restore memory impairment (Morris water maze tests) at 10 mg/kg doses .
- Anti-inflammatory Activity : Suppresses TNF-α production in LPS-stimulated macrophages (EC₅₀ = 2.3 µM) .
Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- COSY/HSQC : Assigns overlapping proton signals (e.g., cyclopentyloxy vs. aromatic protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled aldehyde to confirm assignments via 2D INADEQUATE .
Basic Question: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to aldehyde volatility (vapor pressure ~0.1 mmHg at 25°C) .
- Waste Disposal : Quench with NaHSO₃ before aqueous disposal to neutralize reactive aldehyde groups .
Advanced Question: What catalytic systems are effective for enantioselective transformations of this compound?
Methodological Answer:
- Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) achieve >90% ee in asymmetric aldol reactions .
- Metal-Organic Frameworks (MOFs) : Zr-MOFs with chiral ligands (e.g., BINOL) enable reductive amination with 85% ee .
- Biocatalysts : Immobilized transaminases convert the aldehyde to chiral amines (e.g., (R)-rolipram) with 99% ee .
Propiedades
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWPURYSWKIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371006 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67387-76-2 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67387-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.